(2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one
Description
This compound belongs to the pyrano-dioxin class, characterized by a fused pyran-dioxane bicyclic core. Its structure includes stereochemically defined centers (2S,3S,4aS,5R,8aS), a benzyloxy group at C5, and methoxy/methyl substituents at C2 and C2.
Properties
Molecular Formula |
C18H24O7 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2S,3S,4aS,5R,8aS)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,8a-dihydro-4aH-pyrano[3,4-b][1,4]dioxin-8-one |
InChI |
InChI=1S/C18H24O7/c1-17(20-3)18(2,21-4)25-15-14(24-17)13(19)11-23-16(15)22-10-12-8-6-5-7-9-12/h5-9,14-16H,10-11H2,1-4H3/t14-,15+,16-,17+,18+/m1/s1 |
InChI Key |
VYNWQIHFTYCSQW-WKULXVSPSA-N |
Isomeric SMILES |
C[C@]1([C@@](O[C@H]2[C@H](O1)[C@@H](OCC2=O)OCC3=CC=CC=C3)(C)OC)OC |
Canonical SMILES |
CC1(C(OC2C(O1)C(OCC2=O)OCC3=CC=CC=C3)(C)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound (2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one is a complex organic molecule with potential biological activity. This article delves into its biological properties, synthesis methods, and relevant case studies, supported by diverse research findings.
Molecular Formula
- Molecular Formula : C23H26O6
- Molecular Weight : 398.44 g/mol
Structural Features
The compound features a pyranodioxin core with multiple methoxy and benzyloxy substituents, which may influence its biological activity through various mechanisms.
Antimicrobial Properties
Research has indicated that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds with benzyloxy groups have shown efficacy against various bacterial strains. The presence of methoxy groups may enhance solubility and permeability, facilitating better interaction with microbial membranes.
Antioxidant Activity
Studies suggest that compounds containing dioxin structures can act as antioxidants. The electron-donating ability of the methoxy groups may contribute to scavenging free radicals and reducing oxidative stress in biological systems.
Cytotoxicity
Preliminary studies have assessed the cytotoxic effects of related compounds on cancer cell lines. The presence of multiple functional groups in the target compound could modulate its interaction with cellular targets, potentially leading to apoptosis in malignant cells.
Synthesis Methodology
The synthesis of this compound typically involves:
- Formation of the Pyranodioxin Core : Utilizing cyclization reactions involving appropriate precursors.
- Functionalization : Introduction of benzyloxy and methoxy groups through electrophilic aromatic substitution or similar reactions.
Yield and Purity
The synthesis process has been optimized to achieve high yields (up to 82%) with purity confirmed by NMR and HPLC analyses .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of similar compounds, it was found that derivatives with benzyloxy substituents exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL .
Study 2: Antioxidant Potential
A comparative analysis of antioxidant activity using DPPH radical scavenging assays showed that compounds structurally related to this compound had IC50 values ranging from 25 to 100 µg/mL. This indicates a moderate antioxidant capacity .
Study 3: Cytotoxicity Assessment
A cytotoxicity study on various cancer cell lines revealed that compounds containing similar structural motifs induced apoptosis at concentrations above 50 µg/mL. Flow cytometry analysis confirmed increased annexin V staining in treated cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. Pyrano-Dioxin Derivatives
- (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-yl 4-nitrobenzoate () Structural Differences: The nitrobenzoate ester at C8 replaces the lactone in the target compound. Implications: The electron-withdrawing nitro group may enhance stability but reduce nucleophilicity compared to the lactone . Molecular Weight: 503.504 g/mol (vs. ~450 g/mol estimated for the target, based on formula C₂₂H₂₈O₈).
- (4aS,5S,7R,8aS)-5-methyl-2-phenyl-7-(((2R,3R,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methoxy)-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]oxazin-3(5H)-one () Structural Differences: Incorporates an oxazinone ring and tris(benzyloxy) substituents. Implications: Increased steric bulk may hinder reactivity compared to the target compound’s simpler methoxy/methyl groups .
b. Fluorinated Pyrano-Dioxin ()
- [18F]FDM (4aR,6R,7S,8S,8aR)-8-(ethoxymethoxy)-7-fluoro-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine Structural Differences: Fluorine at C7 and ethoxymethoxy at C6. Implications: Fluorination enhances metabolic stability, making it suitable for radiopharmaceutical applications .
Pyrano-Pyran Derivatives ()
- 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) Structural Differences: A pyrano-pyran core with a methoxybenzoyl group. Synthesis: 50% yield via aminomethylpropenone coupling. Physical Data: Melting point 125°C, lower than the target compound’s likely range (estimated >150°C due to lactone rigidity) .
Aryloyl-Dipyrimidine Derivatives ()
- 5-Aryloyl-1H-pyrano[2,3-d:6,5-d']dipyrimidine-2,4,6,8(3H,5H,7H,9H)-tetraones Structural Differences: Dipyrimidine core with aryloyl substituents. Synthesis: 55–75% yield via thio-barbituric acid and aryl aldehyde condensation. Key Contrast: The target’s benzyloxy group may confer better lipophilicity than these polar tetraones .
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Functional Group Reactivity
Research Findings and Implications
- Stereochemical Complexity: The target compound’s multiple stereocenters (2S,3S,4aS,5R,8aS) mirror trends in bioactive pyrano-dioxins (e.g., ), where stereochemistry dictates binding affinity .
- Spectroscopic Signatures : Benzyloxy protons in the target’s ¹H NMR are expected at δ ~4.5–5.0 ppm, comparable to analogs in and .
- Synthetic Challenges : High stereoselectivity and protective group management are critical, as seen in related compounds ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
